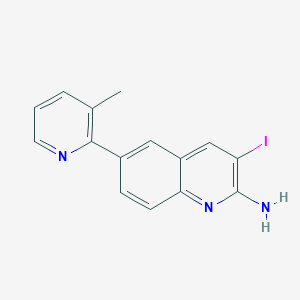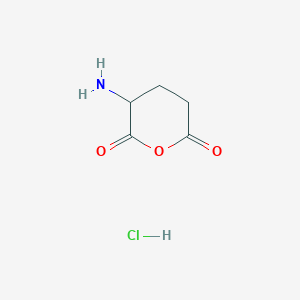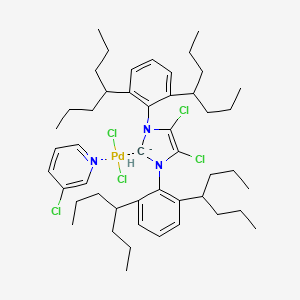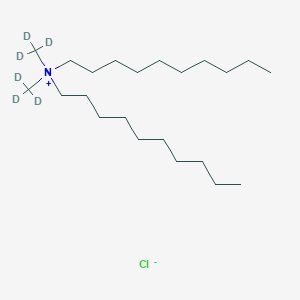![molecular formula C20H38N4O6Si2 B13849188 4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13849188.png)
4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one is a nucleoside derivative. This compound is characterized by its complex structure, which includes a triazinone ring and a ribofuranosyl moiety protected by a disiloxane group. It is primarily used in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one involves multiple stepsThe disiloxane protection is added in the final steps to ensure the stability of the compound during subsequent reactions .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. when produced on a larger scale, the process involves similar steps as the laboratory synthesis but optimized for efficiency and yield. This includes the use of automated reactors and stringent control of reaction conditions to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction typically results in the corresponding reduced forms .
Scientific Research Applications
4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in various biological processes.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. These targets include enzymes and receptors involved in various biochemical pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,8-naphthalimide: Known for its anion binding properties.
2,3,5,6-Tetrakis(amino)-benzoquinone: Used in various chemical applications.
Siloxane-protected nucleosides: Similar in structure but differ in specific functional groups and applications.
Uniqueness
4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one stands out due to its unique combination of a triazinone ring and a ribofuranosyl moiety protected by a disiloxane group. This structure imparts specific chemical and biological properties that make it valuable for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H38N4O6Si2 |
|---|---|
Molecular Weight |
486.7 g/mol |
IUPAC Name |
1-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-amino-1,3,5-triazin-2-one |
InChI |
InChI=1S/C20H38N4O6Si2/c1-11(2)31(12(3)4)27-9-15-17(29-32(30-31,13(5)6)14(7)8)16(25)18(28-15)24-10-22-19(21)23-20(24)26/h10-18,25H,9H2,1-8H3,(H2,21,23,26)/t15-,16+,17?,18-/m1/s1 |
InChI Key |
VAGZMBQFNHKEMT-UJJTZGENSA-N |
Isomeric SMILES |
CC(C)[Si]1(OC[C@@H]2C([C@@H]([C@@H](O2)N3C=NC(=NC3=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Canonical SMILES |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC(=NC3=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Pyridin-3-ylpyrazolo[1,5-a]pyridine](/img/structure/B13849115.png)
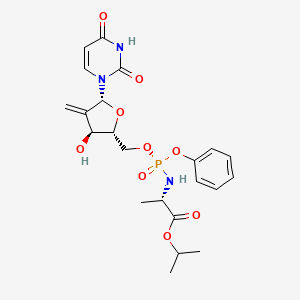
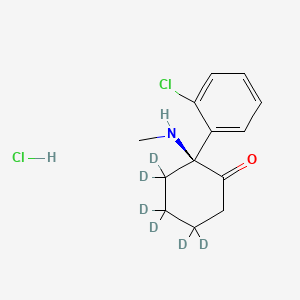
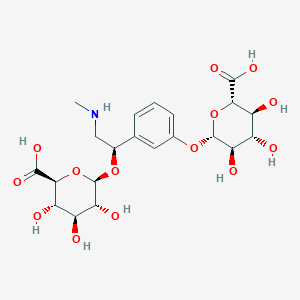
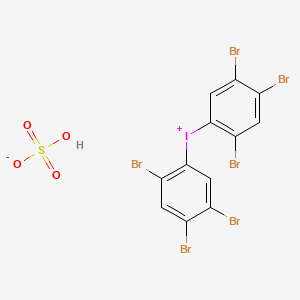
![[2R-(2R*,3R*,11R*,12R*)]-N,N,N',N',N'',N'',N''',N'''-Octamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxamide](/img/structure/B13849133.png)
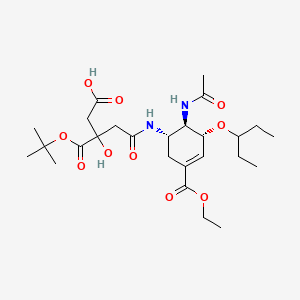
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one](/img/structure/B13849142.png)
![N-[2-methoxy-5-methyl-4-(1-methylpiperidin-4-yl)phenyl]formamide](/img/structure/B13849149.png)
![(1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers)](/img/structure/B13849156.png)
